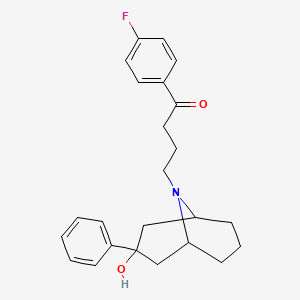
Butyrophenone, 4'-fluoro-4-(3-hydroxy-3-phenyl-9-azabicyclo(3.3.1)non-9-YL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-4-(7-hydroxy-7-phenyl-9-azabicyclo[3.3.1]nonan-9-yl)butan-1-one is a complex organic compound that features a fluorophenyl group, a hydroxy-phenyl group, and an azabicyclo nonane structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-(7-hydroxy-7-phenyl-9-azabicyclo[3.3.1]nonan-9-yl)butan-1-one typically involves multiple steps, including:
Formation of the azabicyclo nonane core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step might involve nucleophilic substitution reactions using fluorobenzene derivatives.
Attachment of the hydroxy-phenyl group: This can be done through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Fluorophenyl)-4-(7-hydroxy-7-phenyl-9-azabicyclo[3.3.1]nonan-9-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-4-(7-hydroxy-7-phenyl-9-azabicyclo[3.3.1]nonan-9-yl)butan-1-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of pharmaceuticals or other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-4-(7-hydroxy-7-phenyl-9-azabicyclo[3.3.1]nonan-9-yl)butan-1-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Fluorophenyl)-4-(7-hydroxy-7-phenyl-9-azabicyclo[3.3.1]nonan-9-yl)butan-1-one: can be compared with other azabicyclo nonane derivatives or fluorophenyl compounds.
Differences: The presence of the fluorophenyl group and the specific arrangement of functional groups might confer unique properties, such as increased stability, specificity, or potency.
Uniqueness
- The combination of the azabicyclo nonane core with the fluorophenyl and hydroxy-phenyl groups might result in unique biological activities or chemical reactivity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
101221-59-4 |
|---|---|
Formule moléculaire |
C24H28FNO2 |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-4-(3-hydroxy-3-phenyl-9-azabicyclo[3.3.1]nonan-9-yl)butan-1-one |
InChI |
InChI=1S/C24H28FNO2/c25-20-13-11-18(12-14-20)23(27)10-5-15-26-21-8-4-9-22(26)17-24(28,16-21)19-6-2-1-3-7-19/h1-3,6-7,11-14,21-22,28H,4-5,8-10,15-17H2 |
Clé InChI |
HKJWHCRTZKKXEO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(CC(C1)N2CCCC(=O)C3=CC=C(C=C3)F)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


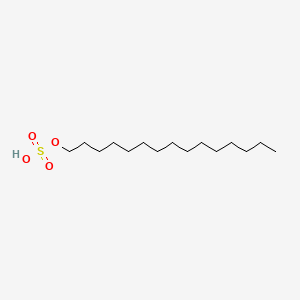
(2-dicyclohexylphosphinophenyl)methane](/img/structure/B13742359.png)
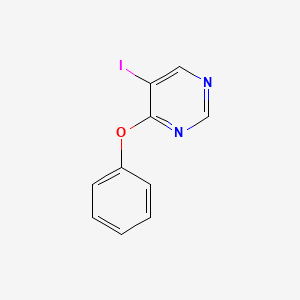
![9,10-Anthracenedione, 4,8-diamino-2-[4-(2-ethoxyethoxy)phenyl]-1,5-dihydroxy-](/img/structure/B13742377.png)
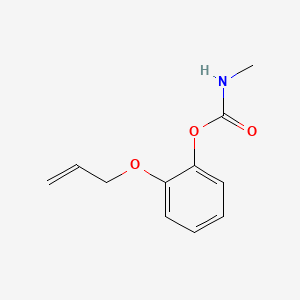


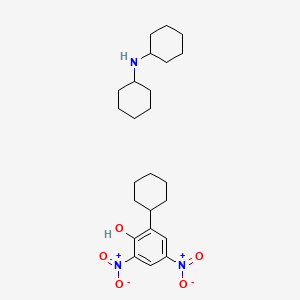



![Diethylgold bromide [Forbidden]](/img/structure/B13742450.png)


